molecular formula C15H21N5O B2981197 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide CAS No. 2034324-36-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide

Cat. No. B2981197
CAS RN: 2034324-36-0
M. Wt: 287.367
InChI Key: SOYGRZUEMPOCIV-UHFFFAOYSA-N
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Description

The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines is often related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers . The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .


Chemical Reactions Analysis

The formation of the [1,2,4]triazolo[1,5-a]pyrimidine system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction usually proceeds under the conditions of acidic catalysis .

Scientific Research Applications

Antiasthma Agents

Researchers have identified that derivatives containing the triazolopyrimidine structure exhibit potential as mediator release inhibitors, which could be beneficial in developing antiasthma agents. Through a series of chemical reactions, compounds with the triazolopyrimidine moiety showed significant activity in inhibiting mediator release, a crucial step in asthma pathogenesis. These compounds underwent further pharmacological and toxicological studies to evaluate their efficacy and safety as potential antiasthma treatments (Medwid et al., 1990).

Antibacterial and Antifungal Applications

A novel derivative of pyrimidine, incorporating the triazolopyrimidine ring, demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This study highlights the potential of triazolopyrimidine derivatives in developing new antibacterial agents (Lahmidi et al., 2019).

Anticancer Activity

Compounds with the triazolopyrimidine structure have shown moderate to high anticancer activity against human breast carcinoma cell lines. These findings suggest that triazolopyrimidine derivatives could serve as a basis for developing new anticancer medications, highlighting the diverse therapeutic potentials of this chemical structure (Abdelhamid et al., 2016).

Antimicrobial and Antitumor Agents

A series of thiazolopyrimidine derivatives, including triazolo and triazinopyrimidine derivatives, were synthesized and assessed for their antimicrobial and antitumor properties. Some of these compounds displayed promising antimicrobial activity, although none showed significant antitumor activity. This research underscores the importance of structural variation in developing compounds with desired biological activities (Said et al., 2004).

properties

IUPAC Name

2-cyclopentyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c21-14(8-12-4-1-2-5-12)16-7-3-6-13-9-17-15-18-11-19-20(15)10-13/h9-12H,1-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYGRZUEMPOCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide

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